molecular formula C15H20ClN3 B8619292 1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-

1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-

Cat. No.: B8619292
M. Wt: 277.79 g/mol
InChI Key: GRKYRJREJPZXIU-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]- is a substituted imidazole derivative characterized by a propanamine backbone linked to a bulky tert-butyl group substituted with a 4-chlorophenyl moiety.

Properties

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)propan-2-amine

InChI

InChI=1S/C15H20ClN3/c1-15(2,13-4-6-14(16)7-5-13)18-8-3-10-19-11-9-17-12-19/h4-7,9,11-12,18H,3,8,10H2,1-2H3

InChI Key

GRKYRJREJPZXIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTS-71321 involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of BTS-71321 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified through substitution reactions to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of BTS-71321 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

BTS-71321 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

BTS-71321 has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating asthma and skin diseases.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of BTS-71321 is not fully understood. it is believed to interact with specific molecular targets involved in immune and respiratory pathways. This interaction may modulate the activity of these pathways, leading to therapeutic effects in conditions such as asthma and skin diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of the target compound with two closely related derivatives:

Property Target Compound
(N-[1-(4-chlorophenyl)-1-methylethyl]-)
N-[3-(4-chlorophenyl)propyl]- (CAS 167760-96-5) N-(3-methyl-4-nitrophenyl)- (CAS 220158-90-7)
Molecular Formula Not explicitly provided C₁₅H₂₀ClN₃ C₁₃H₁₆N₄O₂
Molecular Weight Estimated ~278–280 g/mol 277.79 g/mol 260.29 g/mol
Substituent Branched tert-butyl (1-methylethyl) group Linear propyl chain 3-methyl-4-nitrophenyl group
XlogP (Lipophilicity) Likely higher due to bulky tert-butyl group 2.2 (predicted) 2.2 (predicted)
Hydrogen Bond Donors 1 (imidazole NH) 1 1
Hydrogen Bond Acceptors 2 (imidazole N) 3 4 (including nitro group)
Topological Polar Surface Area (TPSA) ~40–50 Ų (estimated) 75.7 Ų 72.99 Ų

Key Observations :

  • The nitro group in CAS 220158-90-7 introduces strong electron-withdrawing effects, which may lower pKa values compared to the chloro-substituted analogs .

Acid-Base Behavior (pKa)

highlights that substituents on the imidazole ring’s nitrogen have minimal impact on pKa, but aromatic substituents significantly influence acidity. For example:

  • 1-(4-Hydroxyphenyl)imidazole exhibits a lower pKa than 1-(4-methoxyphenyl)imidazole due to the −I (inductive) effect of the hydroxyl group .
  • For 1H-imidazole-1-propanamine derivatives, the electron-withdrawing nitro group in CAS 220158-90-7 likely reduces basicity compared to the chloro-substituted target compound .

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